1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trithiane 1,1,3,3,5,5-hexaoxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S3/c4-10(5)1-11(6,7)3-12(8,9)2-10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVUITIVPMGLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1S(=O)(=O)CS(=O)(=O)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175500 | |
| Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-34-0 | |
| Record name | s-Trithiane, 1,1,3,3,5,5-hexaoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |
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| Record name | Tris(methylene sulfone) | |
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| Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |
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| Record name | 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,3,5-Trithiane, 1,1,3,3,5,5-hexaoxide | |
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Synthetic Pathways to 1,3,5 Trithiane 1,1,3,3,5,5 Hexaoxide
Oxidation Strategies from Sulfur Analogues
The core transformation in the synthesis of 1,3,5-trithiane (B122704) 1,1,3,3,5,5-hexaoxide is the oxidation of the three thioether linkages in the 1,3,5-trithiane precursor. Various oxidation strategies have been explored for the conversion of sulfides to sulfones, and these can be adapted for the exhaustive oxidation of 1,3,5-trithiane.
Common oxidizing agents for this type of transformation include hydrogen peroxide, often in the presence of a metal catalyst, and peroxy acids. The choice of oxidant and reaction conditions is crucial to ensure the complete oxidation of all three sulfur atoms to the sulfone state, avoiding the formation of partially oxidized intermediates such as sulfoxides.
One effective method involves the use of hydrogen peroxide in conjunction with a sodium tungstate (B81510) catalyst . This system is known for its ability to oxidize sulfides to sulfones efficiently. The reaction mechanism is believed to involve the formation of a peroxotungstate species, which acts as the active oxidizing agent. The use of an acidic co-catalyst, such as acetic acid, can further enhance the reaction rate. rsc.orgsocialresearchfoundation.com
Another powerful class of oxidants for this purpose is peroxy acids , with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example. masterorganicchemistry.com Peroxy acids are known for their high reactivity and ability to effect the clean oxidation of sulfides to sulfones. The stoichiometry of the peroxy acid must be carefully controlled to ensure the complete oxidation of all three sulfur atoms in the trithiane ring.
Precursor Chemistry and Reaction Conditions in 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide Synthesis
The primary precursor for the synthesis of this compound is 1,3,5-trithiane . This compound is a cyclic trimer of thioformaldehyde (B1214467) and can be prepared by treating formaldehyde (B43269) with hydrogen sulfide (B99878) in an acidic medium. chemeurope.comwikipedia.org
The synthesis of the target hexaoxide requires carefully controlled reaction conditions to achieve high yields and purity. Key parameters that influence the outcome of the oxidation reaction include:
Choice of Oxidant and Catalyst: As discussed, hydrogen peroxide with a tungstate catalyst or strong peroxy acids are effective.
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Common solvents for oxidation reactions include water, acetic acid, and various organic solvents, depending on the chosen oxidant.
Temperature: Oxidation reactions are often exothermic. Therefore, temperature control is essential to prevent runaway reactions and the formation of byproducts. Reactions are typically carried out at temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the chosen oxidant.
Reaction Time: Sufficient reaction time is necessary to ensure the complete oxidation of all three sulfur atoms. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Stoichiometry: A sufficient excess of the oxidizing agent is required to drive the reaction to completion and form the desired hexaoxide.
A representative, though general, reaction scheme for the oxidation of 1,3,5-trithiane is as follows:
(CH₂S)₃ + excess oxidant → (CH₂SO₂)₃
Optimization of Synthetic Methodologies for this compound
Optimizing the synthesis of this compound involves maximizing the yield and purity of the final product while minimizing reaction time and the use of hazardous reagents. Several strategies can be employed to achieve these goals.
Catalyst Selection and Loading: For tungsten-catalyzed oxidations, the choice of the specific tungsten salt and its loading can significantly impact the reaction rate and efficiency. Studies on related oxidations have shown that the concentration of sodium tungstate can be optimized to balance the rate of the desired oxidation against potential side reactions like hydrogen peroxide decomposition. rsc.org
pH Control: The pH of the reaction medium can influence the activity of the catalyst and the stability of the reactants and products. For instance, in tungstate-catalyzed oxidations, the pH can affect the speciation of the active peroxotungstate catalyst.
"Green" Chemistry Approaches: Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. The use of hydrogen peroxide as an oxidant is considered a "green" approach as its primary byproduct is water. rsc.org Optimization studies often focus on developing catalytic systems that can efficiently utilize hydrogen peroxide under mild conditions.
Microwave-Assisted Synthesis: In some cases, microwave irradiation can be used to accelerate reaction rates and improve yields in the synthesis of related heterocyclic compounds. mdpi.com This technique can potentially be applied to the oxidation of 1,3,5-trithiane to reduce reaction times.
Data on Synthetic Parameters:
While specific, detailed research findings exclusively on the optimization of this compound synthesis are not widely published in readily accessible literature, data from analogous sulfide to sulfone oxidations can provide valuable guidance. The following table illustrates typical conditions for such transformations, which can be considered starting points for optimizing the synthesis of the target compound.
| Oxidant System | Catalyst | Solvent | Temperature | Typical Reaction Time |
| Hydrogen Peroxide | Sodium Tungstate | Water/Acetic Acid | Room Temp. - 60°C | Several hours |
| m-CPBA | None | Dichloromethane | 0°C - Room Temp. | 1 - 24 hours |
Table 1: General Conditions for Sulfide to Sulfone Oxidation
Further research and development are needed to establish a fully optimized and scalable synthetic protocol for this compound.
Reactivity and Reaction Mechanisms of 1,3,5 Trithiane 1,1,3,3,5,5 Hexaoxide
Formation and Transformation of Anionic Species
The presence of three sulfonyl groups in the 1,3,5-trithiane (B122704) 1,1,3,3,5,5-hexaoxide ring significantly enhances the acidity of the methylene (B1212753) protons. This allows for the formation of anionic species upon treatment with a suitable base. These anions are stabilized by the delocalization of the negative charge onto the adjacent sulfonyl groups. thieme-connect.com The generation of these anionic intermediates opens up pathways for various chemical transformations.
Silylation Reactions Leading to Sulfoxonium Ylides
While direct experimental evidence for the silylation of anionic species derived from 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide to form sulfoxonium ylides is not extensively documented in readily available literature, the general principles of sulfoxonium ylide synthesis from sulfones provide a basis for postulating such reactions. The formation of sulfoxonium ylides often involves the deprotonation of a carbon atom alpha to a sulfoxonium salt. mdpi.com In the case of sulfones, they can be precursors to sulfoxonium ylides through various synthetic routes, often involving the introduction of a suitable leaving group and subsequent reaction with a nucleophile. rsc.org
The synthesis of sulfoxonium ylides can be achieved from the reaction of sulfoxides with diazo compounds or iodonium (B1229267) ylides in the presence of a metal catalyst. rsc.org Another approach involves the nucleophilic addition of a methylide to acid derivatives. uit.no For cyclic sulfones, the formation of an anionic species by deprotonation could be followed by a reaction with a silylating agent. However, the stability and reactivity of the resulting silylated intermediate would be crucial in determining the feasibility of forming a stable sulfoxonium ylide.
Organometallic Reactions Involving this compound
Organometallic reagents, such as Grignard and organolithium reagents, are known to react with sulfones. rsc.orglibretexts.org These reactions can proceed through different pathways, including nucleophilic attack at the sulfur atom or at a carbon atom of the ring. The outcome of the reaction is highly dependent on the nature of the organometallic reagent, the substrate, and the reaction conditions. rsc.org
For instance, the reaction of sulfones with Grignard reagents can lead to cross-coupling products, although the success of such reactions can be influenced by the type of Grignard reagent used. rsc.org Aryl Grignard reagents have been reported to give better results in some cases compared to their alkyl counterparts. rsc.org Organolithium reagents, being strong bases and nucleophiles, can also react with sulfones, potentially leading to deprotonation or addition reactions. libretexts.org The reaction of 1,3,5-triazine (B166579) with organolithium compounds containing trimethylsilyl (B98337) substituents has been shown to result in ring-scission. rsc.org While specific studies on this compound are scarce, the general reactivity patterns of sulfones with organometallic reagents suggest that it could undergo similar transformations.
| Reagent Type | Potential Reaction with Sulfones | Key Observations |
| Grignard Reagents | Cross-coupling, Reduction | Aryl Grignards can be more effective; β-hydrogens can lead to reduction. rsc.org |
| Organolithium Reagents | Deprotonation, Nucleophilic Addition, Ring Scission | Strong bases and nucleophiles; can lead to complex reaction mixtures. libretexts.orgrsc.org |
Proposed Mechanistic Pathways of this compound Transformations
The transformations of this compound are expected to be governed by the fundamental reactivity of the sulfonyl group. The sulfonyl group can act as an activating group, an electron-withdrawing substituent, or a leaving group in the form of a sulfinate anion. thieme-connect.com
Mechanistic pathways for the reactions of sulfones often involve the formation of key intermediates such as carbanions stabilized by the sulfonyl group. thieme-connect.com In the case of reactions with organometallic reagents, the initial step is typically a nucleophilic attack. For Grignard reagents, this can lead to a tetrahedral intermediate which can then undergo further reactions. libretexts.org
Desulfonylation reactions, where the sulfonyl group is removed, are also a known transformation for sulfones and can be catalyzed by transition metals. rsc.org These reactions can proceed through various mechanisms, including oxidative addition of the C-S bond to a metal center. rsc.org The thermal decomposition of related cyclic compounds like 1,3,5-trinitrohexahydro-1,3,5-triazine (RDX) has been studied, suggesting that thermal conditions could also induce transformations in this compound. dtic.mil
Furthermore, the possibility of ring-opening polymerization exists, as seen in the case of 1,3,5-trioxane, a related heterocyclic compound. rsc.org Anionic polymerization of cyclic dienes has also been investigated, providing a potential parallel for the reactivity of the anionic species of this compound. researchgate.net
| Transformation Type | Proposed Intermediate/Mechanism | Influencing Factors |
| Anionic Reactions | Stabilized carbanion | Basicity of the reagent, solvent |
| Organometallic Reactions | Tetrahedral intermediate, oxidative addition | Nature of the organometallic reagent, metal catalyst |
| Decomposition | Radical species, ring-opening | Temperature, presence of catalysts |
| Polymerization | Propagating anionic or cationic species | Initiator, reaction conditions |
Structural Characterization and Conformational Analysis of 1,3,5 Trithiane 1,1,3,3,5,5 Hexaoxide
X-ray Crystallographic Investigations of 1,3,5-Trithiane (B122704) 1,1,3,3,5,5-hexaoxide
Analysis of Intermolecular C-H⋯O Interactions
The geometry of these interactions is a key determinant of their strength and influence on the crystal structure. For a C-H⋯O interaction to be considered significant, the H⋯O distance is typically less than the sum of their van der Waals radii, and the C-H⋯O angle is generally greater than 130°. wikipedia.org In structures with multiple sulfone groups, such as the related 1,3-dithiane (B146892) 1,1,3,3-tetraoxide, a complex network of C-H⋯O contacts is observed, involving both axial and equatorial hydrogen and oxygen atoms. This intricate network of interactions contributes to the stability of the crystal lattice.
Based on these findings, it can be inferred that 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide would exhibit a rich network of intermolecular C-H⋯O hydrogen bonds, given the presence of six sulfonyl oxygen atoms and six methylene (B1212753) protons. The high density of these potential hydrogen bond donors and acceptors would likely lead to a highly stable, three-dimensional crystal lattice.
Table 1: Representative C-H⋯O Interaction Geometries in Related Sulfones
| Donor (C-H) | Acceptor (O) | D(H⋯A) (Å) | ∠DHA (°) | Reference |
| C-H (aromatic) | O=S | ~2.4 - 2.6 | ~140 - 160 | wikipedia.org |
| C-H (aliphatic) | O=S | ~2.4 - 2.7 | ~130 - 150 | wikipedia.org |
Note: This table presents typical ranges for C-H⋯O interactions in sulfone-containing crystal structures as a predictive model for this compound.
Crystal Packing Arrangements and Molecular Conformations
The crystal packing in sulfones is heavily influenced by the aforementioned C-H⋯O interactions, as well as other non-covalent forces like π–π stacking in aromatic derivatives. wikipedia.org In the case of cyclic sulfones, the conformation of the ring system is a critical factor. The six-membered ring of 1,3,5-trithiane is known to adopt a chair conformation. wikipedia.org Upon oxidation to the hexaoxide, the fundamental ring conformation is expected to be retained, though with some distortion to accommodate the bulky sulfonyl groups.
Computational studies on cyclic sulfones indicate that the sulfonyl group acts as a strong hydrogen bond acceptor, which dictates the intermolecular packing. nih.gov The arrangement of molecules in the crystal lattice of this compound would likely involve an efficient packing strategy that maximizes the number of favorable C-H⋯O interactions, leading to a dense and stable crystalline solid. The conformational analysis of related cyclic sulfones suggests that while chair conformations are generally preferred, boat and twist conformations can also exist, depending on the substitution pattern and the solid-state packing forces. chemicalbook.com
Advanced Spectroscopic Techniques for this compound and its Derivatives
A suite of spectroscopic techniques is essential for the detailed characterization of this compound and its derivatives, providing information on the molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not available, predictions can be made based on the spectra of the parent compound, 1,3,5-trithiane, and general principles of NMR spectroscopy.
The ¹H NMR spectrum of 1,3,5-trithiane shows a singlet for the six equivalent methylene protons. chemicalbook.com Upon oxidation to the hexaoxide, a significant downfield shift of this signal is expected due to the strong electron-withdrawing effect of the six sulfonyl groups. The chemical shift of these protons would provide a direct measure of the electronic environment within the ring.
The ¹³C NMR spectrum would similarly show a single resonance for the three equivalent methylene carbons. This signal would also be shifted downfield compared to the parent trithiane, reflecting the deshielding effect of the adjacent sulfonyl groups.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹H | 4.0 - 5.0 | Singlet | Significant downfield shift from trithiane (~3.8 ppm) due to the strong deshielding effect of the six SO₂ groups. |
| ¹³C | 70 - 80 | Singlet | Downfield shift from trithiane (~37 ppm) due to the electron-withdrawing nature of the adjacent sulfonyl groups. |
Note: These are predicted values based on the analysis of related structures and general NMR principles in the absence of direct experimental data.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at m/z 234, corresponding to its molecular weight.
The fragmentation of cyclic sulfones under mass spectrometric conditions often involves the loss of SO₂ (64 Da) and other small fragments. The fragmentation pattern of this compound would likely be characterized by the sequential loss of SO₂ units, leading to a series of fragment ions. The analysis of these fragments can provide valuable information about the stability of the ring system and the strength of the C-S bonds.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | [C₃H₆S₃O₆]⁺ | 234 |
| [M - SO₂]⁺ | [C₃H₆S₂O₄]⁺ | 170 |
| [M - 2SO₂]⁺ | [C₃H₆SO₂]⁺ | 106 |
| [M - 3SO₂]⁺ | [C₃H₆]⁺ | 42 |
Note: This table presents a hypothetical fragmentation pathway based on the known behavior of sulfones in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl groups. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The presence of these intense bands would be a clear indicator of the hexaoxide structure.
The C-H stretching vibrations of the methylene groups would be observed in the region of 3000-2850 cm⁻¹. Other vibrations, such as C-S stretching and various bending modes, would appear in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| S=O asymmetric stretching | 1350 - 1300 | Strong |
| S=O symmetric stretching | 1160 - 1120 | Strong |
| C-H stretching | 3000 - 2850 | Medium |
| C-S stretching | 800 - 600 | Medium to Weak |
Note: These are characteristic frequency ranges for sulfones and are expected to be observed for this compound.
Theoretical and Computational Investigations of 1,3,5 Trithiane 1,1,3,3,5,5 Hexaoxide
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For the parent compound, 1,3,5-trithiane (B122704), computational studies have been performed to understand its thermodynamic properties and conformational behavior. researchgate.net These studies often involve calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting a molecule's reactivity.
In the case of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide, the introduction of six oxygen atoms to the sulfur atoms of the trithiane ring would significantly alter its electronic landscape. The highly electronegative oxygen atoms would withdraw electron density from the sulfur atoms, leading to a substantial increase in the positive charge on the sulfur atoms and a significant lowering of the HOMO and LUMO energy levels. This would render the molecule a much stronger electron acceptor compared to 1,3,5-trithiane.
DFT studies on analogous sulfonyl-containing heterocycles, such as 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, have demonstrated that the introduction of sulfonyl groups dramatically influences the electronic properties. nih.gov These studies utilize methods like B3LYP with various basis sets to optimize molecular structures and calculate electronic parameters. nih.gov Similar computational approaches would be essential to precisely quantify the electronic structure of this compound.
A hypothetical table of calculated electronic properties for this compound, based on typical values for related sulfonyl compounds, is presented below.
| Parameter | Hypothetical Calculated Value | Methodology |
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 5.8 D | DFT/B3LYP/6-311+G(d,p) |
Conformational Analysis and Energetic Profiles
The conformational preferences of six-membered heterocyclic rings are a central theme in stereochemistry. For 1,3,5-trithiane, experimental and computational studies have confirmed that the chair conformation is the most stable. researchgate.net The introduction of bulky and polar sulfonyl groups in this compound would significantly influence its conformational landscape.
Conformational analysis of the hexaoxide would likely reveal a preference for a chair conformation, but with notable distortions due to steric and electrostatic interactions between the axial and equatorial oxygen atoms of the sulfonyl groups. The energetic barriers for ring inversion would be expected to be considerably higher than in 1,3,5-trithiane due to the increased steric hindrance.
Computational studies on related cyclic sulfones provide insights into the energetic profiles of such systems. For instance, studies on 1,3-dithiane-1,1,3,3-tetraoxide would offer a close parallel. The relative energies of different conformers (e.g., chair, boat, twist-boat) could be calculated using high-level ab initio or DFT methods.
Below is an illustrative data table of the relative energies of possible conformers of this compound, based on expectations from related molecules.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair | 0.0 | C-S-C-S: ~60 |
| Twist-Boat | 5-8 | Variable |
| Boat | 8-12 | C-S-C-S: ~0 |
This table is a hypothetical representation to illustrate the expected energetic ordering of conformers. Precise values would require dedicated computational analysis.
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling is a powerful tool for investigating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. For this compound, reactions would likely involve the highly electrophilic sulfur centers or the acidic protons on the carbon atoms.
For example, the reaction of the hexaoxide with a nucleophile would likely proceed via an addition to one of the sulfur atoms, leading to a transient intermediate. Computational modeling could be used to determine the geometry of this intermediate and the energy of the transition state leading to it.
Studies on the reactions of related sulfoxides and sulfones, such as the reaction of lithiated 1,3-dithiane (B146892) oxides with trialkylboranes, provide a framework for how such investigations could be conducted. uobasrah.edu.iq These studies often employ DFT calculations to map out the potential energy surface of the reaction, identifying the lowest energy pathways. uobasrah.edu.iq
A hypothetical reaction coordinate for a nucleophilic attack on a sulfur atom of this compound is described in the table below.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State | [Nu---SO2-R]‡ | +15 to +25 |
| Intermediate | [Nu-SO2-R]⁻ | -5 to -15 |
| Products | Substituted product + Leaving group | Variable |
This table provides a conceptual outline of a reaction pathway. The actual energies would be highly dependent on the specific nucleophile and reaction conditions.
Derivatives and Analogues of 1,3,5 Trithiane 1,1,3,3,5,5 Hexaoxide
Synthesis and Characterization of Sulfoxonium Ylides from 1,3,5-Trithiane (B122704) 1,1,3,3,5,5-hexaoxide
Sulfoxonium ylides are versatile reagents in organic synthesis, typically formed by the deprotonation of the carbon alpha to a sulfoxonium group. mdpi.com The synthesis of a sulfoxonium ylide from 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide is predicated on the high acidity of its methylene (B1212753) (CH₂) protons. Positioned between two powerful electron-withdrawing sulfonyl (SO₂) groups, these protons can be abstracted by a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), to form a carbanion. This carbanion is a key intermediate, existing in resonance with the ylide form, and represents a cyclic sulfoxonium ylide.
The general reaction proceeds via the nucleophilic addition of the base to a proton on the trithiane hexaoxide ring, yielding the stabilized ylide and the conjugate acid of the base.
Proposed Synthesis of a Cyclic Sulfoxonium Ylide: (CH₂SO₂)₃ + BuLi → [Li]⁺[(CHSO₂)₃(CH₂)]⁻ + BuH
Characterization of the resulting ylide would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show a significant upfield shift for the signal corresponding to the ylidic carbon's proton, alongside the disappearance of one of the original methylene proton signals. ¹³C NMR would confirm the formation of the carbanionic or ylidic carbon, which would exhibit a characteristic shift.
Infrared (IR) Spectroscopy: IR analysis would be used to observe changes in the characteristic stretching frequencies of the C-H and S=O bonds upon ylide formation.
Table 1: Predicted Spectroscopic Data for Ylide Formation
| Species | Technique | Expected Observations |
|---|---|---|
| This compound | ¹H NMR | Singlet for the six equivalent methylene protons. |
| ¹³C NMR | Single resonance for the three equivalent methylene carbons. | |
| Cyclic Sulfoxonium Ylide Derivative | ¹H NMR | Disappearance of the initial singlet, appearance of new signals at different chemical shifts for the remaining ring protons. |
Exploration of Other Functionalized Analogues
The functionalization of the this compound ring can be achieved through a two-step process: substitution on the parent 1,3,5-trithiane ring followed by oxidation. The unoxidized 1,3,5-trithiane is a versatile precursor for creating substituted analogues. chemimpex.com
The synthetic strategy involves the deprotonation of 1,3,5-trithiane using an alkali metal-based reagent, such as an organolithium compound, to form a potent nucleophile. google.com This lithiated intermediate readily reacts with a wide array of electrophiles to introduce various functional groups at a carbon position on the ring. google.com
This reaction can be generalized as:
(CH₂S)₃ + RLi → (CH₂S)₂(CHLiS) + RH
(CH₂S)₂(CHLiS) + E⁺ → (CH₂S)₂(CHES) + Li⁺
Where E⁺ represents an electrophile. Following the introduction of the desired substituent (E), the functionalized trithiane can be subjected to strong oxidation conditions (e.g., using hydrogen peroxide or peroxy acids) to convert the thioether linkages into sulfonyl groups, yielding the target functionalized this compound.
A variety of functional groups can be introduced using this methodology, as demonstrated by the reaction of the lithiated trithiane with different electrophiles. google.com
Table 2: Examples of Electrophiles for Synthesis of Functionalized 1,3,5-Trithiane Precursors
| Electrophile Class | Specific Example | Resulting Substituent (E) on Trithiane Ring |
|---|---|---|
| Alkyl Halide | Methyl Iodide | Methyl (-CH₃) |
| Epoxide | Ethylene Oxide | 2-Hydroxyethyl (-CH₂CH₂OH) |
| Aldehyde | Benzaldehyde | α-Hydroxybenzyl (-CH(OH)Ph) |
| Ketone | Acetone | α-Hydroxyisopropyl (-C(OH)(CH₃)₂) |
| Aryl Nitrile | Benzonitrile | Benzoyl (-C(=O)Ph) (after hydrolysis) |
Structure-Reactivity Relationships in Modified Systems
The introduction of substituents onto the this compound ring profoundly alters the molecule's electronic and steric properties, which in turn governs its reactivity. These structure-reactivity relationships are crucial for tailoring the compound for specific synthetic applications.
Electronic Effects: The nature of the substituent (R) has a direct impact on the acidity of the remaining C-H bonds on the ring.
Electron-Withdrawing Groups (EWGs): Substituents such as carbonyl, nitro, or cyano groups increase the acidity of adjacent methylene protons. This effect facilitates the formation of a second ylide or carbanion on the ring, as the negative charge is further stabilized.
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups decrease the acidity of the methylene protons by donating electron density, making deprotonation more difficult.
The reactivity of ylides derived from these substituted analogues is also modulated by these electronic factors. An ylide stabilized by an adjacent EWG is less basic and less nucleophilic, and therefore less reactive, than an unstabilized ylide. mdpi.com
Steric Effects: The size of the substituent group introduces steric hindrance, which can influence the accessibility of the ring's reactive sites. A bulky substituent can shield the adjacent methylene protons, potentially slowing down the rate of deprotonation by a base. Furthermore, in reactions involving the derived ylide (e.g., nucleophilic attack on a carbonyl), steric bulk around the ylidic carbon will hinder its approach to the electrophile, reducing reaction rates and potentially influencing the stereochemical outcome of the reaction. The reactivity of substituted 1,3-dithiane (B146892) oxides, a related class of compounds, is similarly influenced by the nature of ring substituents. cardiff.ac.uk
Table 3: Predicted Influence of Substituents on Reactivity
| Substituent Type (R) | Effect on Acidity of Ring Protons | Effect on Ylide Reactivity |
|---|---|---|
| Electron-Withdrawing (e.g., -C(=O)R') | Increase | Decrease (stabilized ylide) |
| Electron-Donating (e.g., -Alkyl) | Decrease | Increase (destabilized ylide) |
| Bulky Steric Group (e.g., -t-Butyl) | Decrease (hindered access) | Decrease (steric hindrance at ylidic carbon) |
Research Applications and Emerging Potentials of 1,3,5 Trithiane 1,1,3,3,5,5 Hexaoxide
Utility in Organic Synthesis as a Synthetic Synthon
The unoxidized parent compound, 1,3,5-trithiane (B122704), is a well-established formyl anion equivalent in organic synthesis, widely employed for the introduction of a formyl group or as a masked formaldehyde (B43269). wikipedia.org However, the synthetic utility of its fully oxidized derivative, 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide, is not well-documented in publicly available scientific literature.
The presence of the six sulfone groups dramatically alters the electronic properties of the ring. The strong electron-withdrawing nature of the sulfonyl groups would render the adjacent methylene (B1212753) protons significantly more acidic than in the parent trithiane. This enhanced acidity could theoretically allow for deprotonation and subsequent functionalization, opening avenues for its use as a novel building block. However, specific examples or detailed studies exploring this potential are currently lacking.
Applications in Advanced Materials Research
While there is no direct evidence of this compound being incorporated into advanced materials, the broader class of sulfone-containing polymers (polysulfones) is known for its exceptional properties. These materials typically exhibit high thermal stability, excellent mechanical strength, and resistance to chemical degradation.
The rigid, six-membered ring structure of this compound, combined with the polarity of the sulfone groups, could hypothetically be leveraged in the design of new polymers. Potential, though currently unexplored, applications could include:
High-Performance Polymers: Its incorporation into a polymer backbone could enhance thermal and oxidative stability.
Electrolyte Materials: The polar sulfone groups might facilitate ion transport, making it a candidate for solid-state electrolytes in battery applications.
Further research is necessary to explore these theoretical applications and to synthesize and characterize materials containing this specific cyclic sulfone.
Methodological Advancements in Chemical Analysis
Specific analytical methods developed exclusively for this compound are not described in the available literature. However, general analytical techniques for the characterization of sulfones are well-established and would be applicable.
Table 1: Potential Analytical Techniques for this compound
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Would provide information on the chemical environment of the protons and carbon atoms in the ring, confirming the structure. |
| Infrared (IR) Spectroscopy | Would show characteristic strong absorption bands for the S=O bonds of the sulfone groups. |
| Mass Spectrometry (MS) | Would determine the molecular weight and fragmentation pattern, aiding in structural elucidation. |
| X-ray Crystallography | Could be used to determine the precise three-dimensional structure of the molecule in a crystalline state. |
The primary challenge in the analysis of this compound, as noted by suppliers, is the lack of readily available, well-documented analytical data. sigmaaldrich.com
Q & A
Q. What are the established synthetic routes for 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves oxidation of 1,3,5-trithiane precursors. While direct methods are limited, analogous cyclic sulfones (e.g., trimethylene trisulfone) are synthesized via controlled oxidation of thioethers using agents like hydrogen peroxide or ozone. Key parameters include temperature control (20–40°C), inert atmospheres to prevent side reactions, and stoichiometric excess of oxidizing agents to ensure complete sulfone formation . Post-synthesis purification often employs recrystallization from polar aprotic solvents like dimethyl sulfoxide (DMSO).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are used to confirm the absence of residual thioether protons and verify sulfone group symmetry.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the chair-like conformation of the trithiane ring, with S–O bond lengths (~1.43 Å) and O–S–O angles (~119°) confirming sulfone geometry .
- FT-IR : Strong absorption bands near 1300–1150 cm (asymmetric S=O stretching) and 1120–980 cm (symmetric S=O) validate sulfone functionalization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as Category 2B eye irritant) .
- Ventilation : Use fume hoods to minimize inhalation risks, as decomposition may release sulfur oxides.
- Storage : Store in airtight containers at room temperature, away from reducing agents or strong bases to prevent hazardous reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound in novel reaction environments?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic behavior. For example, studies on analogous hexafluoro-trisilacyclohexanes used B3LYP/6-31G(d) basis sets to correlate calculated vibrational spectra with experimental IR/Raman data, aiding in mechanistic studies of sulfone ring-opening reactions .
Q. What strategies resolve contradictions in reported physical properties, such as melting point discrepancies (>300°C vs. decomposition observed at lower temperatures)?
Thermal gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can differentiate between melting and decomposition. For instance, the compound may sublimate or degrade near 300°C under atmospheric pressure, requiring inert conditions (e.g., N atmosphere) for accurate measurement. Contaminants (e.g., unoxidized thioethers) may also lower observed stability .
Q. How does the electronic structure of this compound influence its interactions with biological macromolecules in medicinal chemistry research?
The electron-withdrawing sulfone groups enhance polarity, facilitating hydrogen bonding with protein active sites. In vitro assays can assess its role as a protease inhibitor by monitoring competitive binding via fluorescence quenching or isothermal titration calorimetry (ITC). Acute toxicity data (e.g., murine LD = 180 mg/kg intravenous) suggest cautious dosing in pharmacological studies .
Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?
Sulfone groups are resistant to acid hydrolysis but susceptible to nucleophilic attack in basic media. Kinetic studies using O isotopic labeling can track oxygen exchange in alkaline solutions, revealing SN2-type mechanisms at sulfur centers. Decomposition pathways may yield sulfinic acids or elemental sulfur, detectable via GC-MS .
Methodological Considerations
Q. How can researchers design experiments to probe the catalytic potential of this compound in oxidation reactions?
- Substrate Scope Testing : Screen reactions with diverse substrates (e.g., alcohols, amines) under varying conditions (temperature, solvent polarity).
- Kinetic Profiling : Use UV-Vis spectroscopy to monitor reaction rates and identify intermediate species.
- Computational Modeling : Map transition states to rationalize regioselectivity or enantioselectivity .
Q. What analytical workflows are recommended for detecting trace decomposition products during long-term storage?
- HPLC-MS : Quantify sulfonic acid derivatives using reverse-phase columns and electrospray ionization.
- Headspace GC-MS : Identify volatile sulfur oxides (SO) released during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
